molecular formula C16H9ClN2O B11844049 3-Chloro-2-phenylfuro[2,3-B]quinoxaline CAS No. 88051-13-2

3-Chloro-2-phenylfuro[2,3-B]quinoxaline

Cat. No.: B11844049
CAS No.: 88051-13-2
M. Wt: 280.71 g/mol
InChI Key: RCNHOTJDNHTKIS-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylfuro[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system that includes a furan ring and a quinoxaline moiety, with a chlorine atom and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenylfuro[2,3-B]quinoxaline typically involves multi-step reactions. One common method includes the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . The process begins with the reaction of 2-chloro-3-methoxyquinoxaline with terminal alkynes to form 2-methoxy-3-(phenylethynyl)quinoxaline. This intermediate undergoes iodocyclization using iodine monochloride (ICl) in dichloromethane (CH₂Cl₂) to yield 3-iodo-2-phenylfuro[2,3-B]quinoxaline. Finally, palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions, are employed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenylfuro[2,3-B]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are essential for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can introduce new aryl or alkyl groups to the molecule.

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenylfuro[2,3-B]quinoxaline involves its interaction with specific molecular targets. The compound’s electronic structure allows it to participate in various biochemical pathways. For instance, theoretical calculations have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are located on different parts of the molecule, facilitating electron transfer processes . This property is crucial for its function in photophysical applications and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-phenylfuro[2,3-B]quinoxaline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying substitution reactions and developing new materials with specific properties.

Properties

CAS No.

88051-13-2

Molecular Formula

C16H9ClN2O

Molecular Weight

280.71 g/mol

IUPAC Name

3-chloro-2-phenylfuro[3,2-b]quinoxaline

InChI

InChI=1S/C16H9ClN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H

InChI Key

RCNHOTJDNHTKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Cl

Origin of Product

United States

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